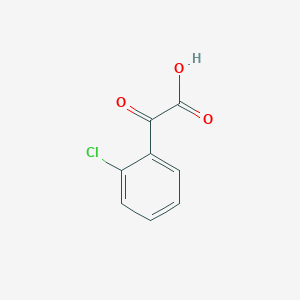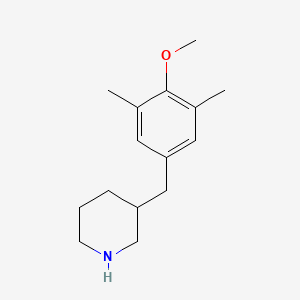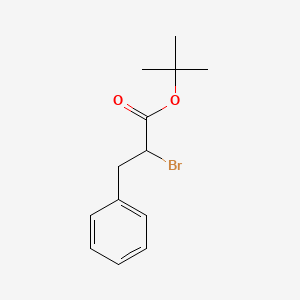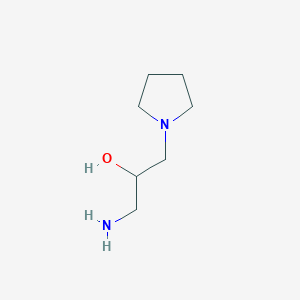
2-氯-苯基-氧代-乙酸
描述
2-Chloro-phenyl-oxo-acetic acid is an organic compound with the molecular formula C8H5ClO3 . It is also known by several other names such as (2-Chlorophenyl) (oxo)acetic acid, Benzeneacetic acid, 2-chloro-α-oxo-, and more .
Molecular Structure Analysis
The molecular structure of 2-Chloro-phenyl-oxo-acetic acid consists of a phenyl group (a benzene ring), a chlorine atom attached to the phenyl group, and an oxo-acetic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-phenyl-oxo-acetic acid are not available, it’s known that similar compounds, like phenylacetic acid, undergo ketonic decarboxylation to form ketones .科学研究应用
晶体学研究
2-氯-苯基-氧代-乙酸已参与 X 射线晶体学研究,以了解有机锗化合物的结构性质。例如,Takeuchi 等人(2003 年)研究了五配位的有机锗化合物,提供了对它们在材料科学和有机金属化学中可能至关重要的结构特征的见解 (Takeuchi 等人,2003)。
动力学和热力学研究
该化合物已用于动力学和热力学研究。Yogananth 和 Mansoor(2015 年)对 4-氧代-4-苯基丁酸的氧化进行了研究,这有助于理解有机化学中的反应机理和动力学 (Yogananth 和 Mansoor,2015)。
光化学研究
在光化学领域,对 2-氯-苯基-氧代-乙酸及其转化产物进行了研究。Eriksson、Svanfelt 和 Kronberg(2010 年)研究了双氯芬酸的光解转化,揭示了环境化学中重要的途径和转化产物 (Eriksson、Svanfelt 和 Kronberg,2010)。
合成和反应性研究
该化合物还参与了各种有机化合物的合成和反应性研究。例如,郭明(2001 年)探索了 2-(2-氯-乙氧基) 乙酸酯的合成和反应,为有机合成和反应性领域做出了贡献 (郭明,2001)。
高级氧化工艺
刘等人(2021 年)研究了高价钴氧物种在有机污染物氧化中的作用,其中 2-氯-苯基-氧代-乙酸在理解环境修复中的复杂化学相互作用中发挥了作用 (刘等人,2021)。
比较反应性研究
Srivastava 等人(2015 年)对卤代苯基乙酸的反应性和酸度进行了比较研究,有助于理解有机化合物中的化学性质和反应性模式 (Srivastava 等人,2015)。
作用机制
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This suggests that it may interact with its targets to induce certain changes, leading to the formation of these derivatives.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
2-Chloro-phenyl-oxo-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . The compound’s acidity constant (pKa) in water has been evaluated, indicating its potential reactivity in aqueous environments . The interactions of 2-Chloro-phenyl-oxo-acetic acid with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it participates.
Cellular Effects
2-Chloro-phenyl-oxo-acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, 2-Chloro-phenyl-oxo-acetic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Chloro-phenyl-oxo-acetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. This binding interaction can result in changes in gene expression, as the compound may act as a transcriptional regulator. Furthermore, 2-Chloro-phenyl-oxo-acetic acid can participate in enzyme-catalyzed reactions, forming covalent bonds with the active site residues of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-phenyl-oxo-acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-phenyl-oxo-acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-phenyl-oxo-acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-phenyl-oxo-acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s presence can affect metabolic flux, leading to changes in the levels of specific metabolites within the cell . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-phenyl-oxo-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may be preferentially localized to specific tissues or organelles .
Subcellular Localization
2-Chloro-phenyl-oxo-acetic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
2-(2-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUAXAXQYMKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440308 | |
| Record name | 2-Chloro-phenyl-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-14-9 | |
| Record name | 2-Chloro-phenyl-oxo-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 2-(2-chlorophenyl)-2-oxoacetic acid as a degradation product of Clopidogrel Bisulfate under oxidative conditions. What spectroscopic techniques were used to confirm its identity, and what key structural information did these techniques provide?
A1: The researchers employed a combination of Gas Chromatography-Mass Spectrometry (GC/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to identify and characterize 2-(2-chlorophenyl)-2-oxoacetic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)
![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)

![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)




